molecular formula C23H19F3N2O B2977536 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2034523-42-5

1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2977536
CAS No.: 2034523-42-5
M. Wt: 396.413
InChI Key: NKROQSMXLURGOL-UHFFFAOYSA-N
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Description

1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound that features a combination of pyridine, indoline, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Core: Starting from an appropriate indole derivative, the indoline core can be synthesized through reduction or other functional group transformations.

    Pyridine Substitution: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Trifluoromethylphenyl Group Addition: The trifluoromethylphenyl group can be added through a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation or coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Pyridin-4-yl)indolin-1-yl)-3-phenylpropan-1-one: Lacks the trifluoromethyl group, which could affect its reactivity and biological activity.

    1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-methylphenyl)propan-1-one: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

    1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-chlorophenyl)propan-1-one: Features a chlorine atom, which could influence its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 1-(5-(Pyridin-4-yl)indolin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one imparts unique electronic and steric properties, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O/c24-23(25,26)20-5-1-16(2-6-20)3-8-22(29)28-14-11-19-15-18(4-7-21(19)28)17-9-12-27-13-10-17/h1-2,4-7,9-10,12-13,15H,3,8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKROQSMXLURGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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